[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
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Overview
Description
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is a complex organic compound known for its unique structural features and biological activities. This compound belongs to the class of trichothecenes, which are mycotoxins produced by certain species of fungi . Trichothecenes are known for their potent biological effects, including inhibition of protein synthesis and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate involves multiple steps, including the formation of the spirocyclic core and subsequent functional group modifications. The key steps typically involve:
Formation of the spirocyclic core: This step often involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of acetyloxy and hydroxy groups through esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using fungi that naturally produce trichothecenes. The compound can then be extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate involves the inhibition of protein synthesis by binding to ribosomes and interfering with the elongation step of translation . This compound also affects various molecular targets and pathways, including the activation of stress response pathways and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-4-yl] 3-methylbutanoate
- 8-Propanoylneosolaniol
- HT-2 Toxin
Uniqueness
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is unique due to its specific structural features, including the spirocyclic core and the presence of acetyloxy and hydroxy groups. These features contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H26O7 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14-,15-,16-,17-,18-,19?/m1/s1 |
InChI Key |
AUGQEEXBDZWUJY-OJAHXHDWSA-N |
Isomeric SMILES |
CC1=CC2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
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